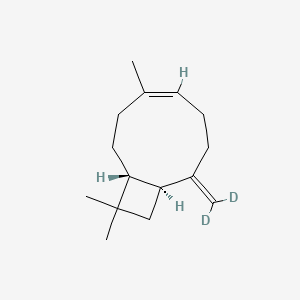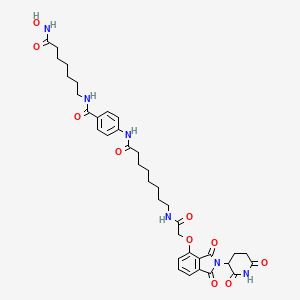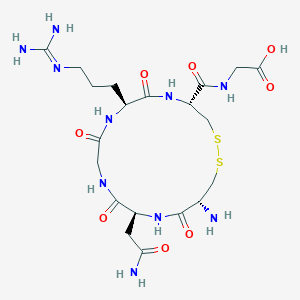
Dibenzo-P-dioxin-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo-P-dioxin-D8 is a deuterated analog of dibenzo-p-dioxin, a compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their high toxicity and potential to cause various health issues, including cancer and immune system damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin-D8 typically involves the deuteration of dibenzo-p-dioxin. This process can be achieved through various methods, including catalytic deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterated solvents and reagents is also common in industrial settings to enhance the efficiency of the deuteration process .
Chemical Reactions Analysis
Types of Reactions
Dibenzo-P-dioxin-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully deuterated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various deuterated and halogenated derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Dibenzo-P-dioxin-D8 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.
Biology: Employed in studies investigating the biological effects of dioxins and their metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dioxins in the body.
Industry: Applied in environmental monitoring and remediation studies to track the fate and transport of dioxins in the environment
Mechanism of Action
The mechanism of action of dibenzo-P-dioxin-D8 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the transcription of various genes involved in xenobiotic metabolism. This pathway plays a crucial role in the detoxification and elimination of dioxins from the body .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar structures but contain chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of oxygen atoms.
Polychlorinated biphenyls (PCBs): Structurally related compounds with similar toxicological properties
Uniqueness
Dibenzo-P-dioxin-D8 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in various analytical applications .
Properties
Molecular Formula |
C12H8O2 |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzo-p-dioxin |
InChI |
InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
NFBOHOGPQUYFRF-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])OC3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)







